6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Overview
Description
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C8H8BrN3 . It has a molecular weight of 226.08 .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines, such as 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine, have been synthesized through various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine is represented by the InChI code1S/C8H8BrN3/c1-5-6(2)12-4-7(9)3-10-8(12)11-5/h3-4H,1-2H3
. Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines have been the subject of various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical And Chemical Properties Analysis
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine is a pale-yellow to yellow-brown solid . The compound should be stored at room temperature .Scientific Research Applications
Antituberculosis Activity
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine derivatives have been explored for their potent antituberculosis activity. Compounds in this class demonstrated remarkable microbe selectivity and efficacy against multi- and extensive drug-resistant tuberculosis strains. These derivatives are synthetically accessible and show promising pharmacokinetics, making them a significant area of research in combating tuberculosis (Moraski et al., 2011).
Antiproliferative Agents
Research involving 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine has led to the development of new heterocyclic compounds with potential antiproliferative properties. These derivatives have shown promising activity against liver carcinoma cell lines, highlighting their potential as therapeutic agents in cancer treatment (Gomha et al., 2015).
Synthesis of Novel Compounds
The chemical synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine derivatives has been a focus of research, leading to the development of various novel compounds. These synthetic pathways are crucial for creating new molecules with potential biological activities (Kochergin et al., 2013).
Palladium-Catalyzed Arylation
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine has been used in palladium-catalyzed arylation reactions. This process provides an efficient synthesis of 3-arylimidazo[1,2-a]pyrimidines, expanding the chemical diversity and potential applications of these compounds (Li et al., 2003).
Antibacterial Properties
Recent research has also explored the antibacterial properties of pyrazolo[3,4-b]pyridine-based heterocycles derived from 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine. These studies are significant for developing new antibacterial agents and understanding their mechanisms of action (Abdel‐Latif et al., 2019).
Solid-Phase Synthesis
The solid-phase synthesis of imidazo[1,2-a]pyrimidines, including 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine derivatives, has been explored. This method offers an efficient approach to synthesizing these compounds, which is vital for large-scale production and pharmaceutical applications (Kazzouli et al., 2003).
Tyrosyl-tRNA Synthetase Inhibition
A recent study synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives as potential inhibitors of tyrosyl-tRNA synthetase. These compounds were evaluated for their binding affinity and showed potential as new therapeutic agents (Jabri et al., 2023).
Safety And Hazards
The safety information for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
6-bromo-2,3-dimethylimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(2)12-4-7(9)3-10-8(12)11-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXHGGYMMHZZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=NC2=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654031 | |
Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine | |
CAS RN |
1111638-07-3 | |
Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.